molecular formula C9H11NO2 B1505774 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one CAS No. 56517-59-0

4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B1505774
CAS No.: 56517-59-0
M. Wt: 165.19 g/mol
InChI Key: OMVNWHCEONTCBZ-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry Identification

The compound is formally named 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one under IUPAC rules. This name reflects its bicyclic structure:

  • Quinolin-2(1H)-one : Indicates a quinoline ring with a ketone (lactam) group at position 2.
  • 5,6,7,8-Tetrahydro : Denotes partial saturation of the quinoline ring at positions 5, 6, 7, and 8.
  • 4-Hydroxy : Specifies a hydroxyl substituent at position 4.

The CAS Registry Number assigned is 56517-59-0 . Synonyms include 5,6,7,8-tetrahydroquinolin-2,4-diol and 4-hydroxy-1,2,5,6,7,8-hexahydroquinolin-2-one .

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₁NO₂ , corresponding to a molecular weight of 165.19 g/mol .

Property Value
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 56517-59-0
IUPAC Name This compound

Key structural components include:

  • Carbon backbone : A fused bicyclic system with six carbons in the tetrahydroquinoline ring and three aromatic carbons.
  • Functional groups : A lactam (amide) at position 2 and a phenolic hydroxyl at position 4.

Stereochemical Configuration and Tautomeric Forms

The compound’s structure involves a tetrahydroquinoline scaffold with defined stereochemistry. While the NIST WebBook entry does not explicitly indicate stereoisomerism, the InChI string (COLNVLDHVKWLRT-QMMMGPOBSA-N) suggests a specific configuration.

Tautomeric Equilibrium

Like other 2-quinolones, this compound may exist in keto and enol tautomeric forms due to the lactam moiety. However, theoretical studies on related quinolinones indicate that the keto form dominates under most conditions.

Tautomeric Form Stability Reactivity
Keto Higher (dominant) Lower (amide stability)
Enol Lower Higher (enol reactivity)

The equilibrium between these forms is influenced by:

  • Solvent polarity : Nonpolar solvents favor keto forms due to hydrogen-bonded dimer stabilization.
  • Substituent effects : Electron-withdrawing groups at position 3 or 4 can shift equilibrium toward the enol form.

Properties

IUPAC Name

4-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVNWHCEONTCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715994
Record name 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56517-59-0
Record name 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit cytochrome bc1 complex in apicomplexan parasites such as Toxoplasma gondii and Plasmodium falciparum. This inhibition is crucial for disrupting the energy metabolism of these pathogens, thereby exhibiting potent antiparasitic effects.

Case Study: Antiparasitic Activity

A study highlighted the effectiveness of a related compound, 5,6,7,8-tetrahydroquinolin-4-one (MJM170), which demonstrated an IC50 of 30 nM against active infection and 4 μM against cysts of T. gondii in vitro. In vivo studies showed efficacy at a dosage of 25 mg/kg . This suggests that derivatives of tetrahydroquinolin-2(1H)-one could be developed into effective treatments for parasitic infections.

Biological Properties

The compound exhibits several biological properties that make it a candidate for further research:

  • Anticancer Activity : Research indicates that tetrahydroquinoline derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds based on this scaffold have shown significant antiproliferative activity against human dermal microvascular endothelial cells (HMEC-1), with IC50 values ranging from 5.4 to 17.2 μM .
  • Nuclear Oxide Synthase Inhibition : A related study found that tetrahydroquinoline derivatives can act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neuropathic pain conditions. One compound demonstrated the ability to reverse thermal hyperalgesia in rat models at a dose of 30 mg/kg .

Structure-Activity Relationship (SAR)

The structural modifications on the tetrahydroquinoline scaffold significantly influence its biological activity. For example, stereochemistry plays a crucial role in the compound's efficacy; enantiomers exhibit varying degrees of potency against cancer cell lines and other biological targets .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntiparasiticToxoplasma gondii0.030
AnticancerHMEC-15.4 - 17.2
nNOS InhibitionRat Model30

Pharmacokinetics and Toxicity

The pharmacokinetic profile of tetrahydroquinoline derivatives indicates favorable absorption and distribution characteristics. For instance, MJM170 showed improved solubility compared to earlier compounds and demonstrated potential for crossing the blood-brain barrier without significant efflux by P-glycoprotein . However, toxicity studies are essential to evaluate the safety profiles before clinical applications.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the compound's efficacy against colorectal cancer (CRC). A series of tetrahydroquinolin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit CRC cell growth. Notably, one derivative exhibited significant antiproliferative activity at micromolar concentrations, inducing oxidative stress and autophagy in cancer cells via the PI3K/AKT/mTOR signaling pathway . This suggests that 4-hydroxy derivatives can serve as lead compounds for drug development targeting cancer cell proliferation.

Table 1: Summary of Anti-Cancer Activity Studies

Compound IDCell LineIC50 (µM)Mechanism of Action
20dHCT-116MicromolarInduces oxidative stress; affects PI3K/AKT/mTOR pathway
6jNIH3T30.3Inhibits fibroblast proliferation

Anti-Fibrosis Activity

The compound has also been investigated for its anti-fibrotic properties. In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation of NIH3T3 fibroblast cells, with some compounds showing IC50 values as low as 0.09 mM. These findings indicate that tetrahydroquinolinones could be promising candidates for developing new anti-fibrotic agents .

One-Pot Synthesis

A novel one-pot synthesis method has been developed for creating tetrahydroquinolin-2-one derivatives using acyl Meldrum’s acids and enaminones. This method streamlines the process by eliminating the need for intermediate isolation and allows for a diverse range of substituents to be introduced efficiently . The synthesis involves a two-step reaction that has shown improved yields compared to traditional methods.

Table 2: Comparison of Synthesis Yields

MethodYield (%)Comments
Traditional Method12-27Multiple steps; lower efficiency
One-Pot Method32Higher efficiency; fewer steps required

Colorectal Cancer Study

A study published in Nature focused on the design and synthesis of novel tetrahydroquinolinones specifically targeting CRC. The research demonstrated that specific derivatives could effectively suppress cell viability and migration in HCT-116 cells, highlighting their potential as therapeutic agents .

Anti-Fibrosis Research

Another significant study evaluated N1-substituted phenylhydroquinolinone derivatives for their anti-fibrotic activity on NIH3T3 fibroblasts. The results indicated a strong structure-activity relationship, suggesting modifications could enhance efficacy against fibrosis .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW Key Substituents Purity/Price
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one C₉H₁₁NO₂ 165.19 4-OH, 2-ketone 95% (¥3,873/5g)
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₃NO 163.22 4-ketone, 2-Me 89% yield
5,6,7,8-Tetrahydroquinolin-2(1H)-one C₉H₁₁NO 149.19 2-ketone 98% (competitive)
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one C₉H₅ClFNO₂ 227.60 4-OH, 3-Cl, 6-F Available

Preparation Methods

From Tetrahydroquinolin-2(1H)-one Precursors via Chlorination and Hydrolysis

A prominent method involves the conversion of tetrahydroquinolin-2(1H)-one into 2-chlorotetrahydroquinoline intermediates, followed by oxidation and hydrolysis to introduce the hydroxy group at position 4.

  • Step 1: Chlorination
    Tetrahydroquinolin-2(1H)-one is chlorinated at position 2 using reagents such as PhP(O)Cl2 (phenylphosphoryl dichloride). This yields 2-chlorotetrahydroquinoline derivatives.
  • Step 2: Oxidation and N-oxide Formation
    The chlorinated intermediate undergoes oxidation to form N-oxides, which then rearrange intramolecularly to acetoxy derivatives at position 8.
  • Step 3: Alkaline Hydrolysis
    The acetyl group is removed under alkaline conditions to yield the 8-hydroxytetrahydroquinolin-2(1H)-one.
  • Step 4: Hydrolysis to 4-Hydroxy Derivative
    Hydrolysis with acetic acid and sodium iodide selectively produces 4-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one.

This approach requires strict control of water content in the reaction mixture, as water exclusion can inhibit demethylation steps critical for hydroxylation.

Demethylation and Functionalization via Methoxy Intermediates

Another related synthetic route involves:

  • Starting from 2-methoxytetrahydroquinoline derivatives.
  • Demethylation facilitated by traces of water in the presence of isocyanates.
  • Subsequent hydrolysis to yield the hydroxy-substituted tetrahydroquinolinone.

This method highlights the importance of reaction medium moisture and the role of isocyanates in promoting demethylation and hydroxylation.

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Key Intermediates Notes/Challenges Reference
Chlorination of tetrahydroquinolin-2(1H)-one PhP(O)Cl2, anhydrous conditions 2-Chlorotetrahydroquinoline Requires strict water control; sensitive to moisture
Oxidation to N-oxides Typical oxidants (not specified) N-oxide intermediates Leads to intramolecular acetoxy derivatives
Alkaline hydrolysis Alkaline aqueous solution 8-Hydroxytetrahydroquinolinone Removal of acetyl protecting group
Hydrolysis with AcOH and NaI Acetic acid, sodium iodide This compound Selective hydrolysis at position 4
Demethylation via isocyanate Isocyanate addition, traces of water Demethylated hydroxy derivatives Water presence critical; mechanism tentative
Condensation of 1,4-cyclohexanedione and aldehyde LiCl, DMI or pyridine, 160-170°C Hydroquinone derivatives Basis for hydroquinone synthesis, precursor step

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one, and what reaction conditions are typically employed?

Methodological Answer: The compound is synthesized via cyclization and functionalization of tetrahydroquinoline precursors. Key methods include:

  • Reductive cyclization : Use of LiAlH₄ in tetrahydrofuran (THF) under reflux, followed by chlorination with SOCl₂ in CHCl₃ to stabilize intermediates .
  • Condensation reactions : Reaction of substituted amines with carbonyl-containing precursors, often catalyzed by acidic or basic conditions (e.g., HCl or NaHCO₃) .
  • One-step protocols : Direct synthesis from nitro-substituted intermediates using Pd/C hydrogenation or catalytic transfer hydrogenation .

Q. Example Table: Representative Synthetic Conditions

MethodReagents/ConditionsYieldReference
Reductive cyclizationLiAlH₄ (THF), SOCl₂ (CHCl₃)56–73%
Amine condensationEthanol, reflux, 15–30 min77%
Catalytic hydrogenationPd/C, H₂, room temperature89–98%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H NMR : Focus on aromatic proton signals (δ 6.9–8.2 ppm for quinolinone protons) and hydroxyl/amine protons (broad signals at δ 3.5–5.5 ppm). Substituents like methyl groups appear as singlets near δ 2.2–3.0 ppm .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches at 1660–1680 cm⁻¹ and hydroxyl (O–H) bands at 3200–3450 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 177–303 for derivatives) and fragmentation patterns confirm substituent stability .

Note: Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) significantly affects NMR resolution due to hydrogen bonding with the hydroxyl group .

Q. What safety protocols are recommended for handling this compound and its derivatives?

Methodological Answer:

  • General Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact due to potential toxicity from chlorine-containing analogs .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and comply with institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis of substituted derivatives to improve yields and purity?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for hydrogenation efficiency. Higher catalyst loading (5–10 mol%) improves nitro-group reduction yields .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions in halogenation steps .

Q. How can contradictions in NMR spectral data for substituted derivatives be resolved?

Methodological Answer: Contradictions often arise from:

  • Dynamic Effects : Rotamers or tautomers (e.g., keto-enol tautomerism) cause split peaks. Use variable-temperature NMR to identify coalescence points .
  • Solvent Interactions : DMSO-d₆ masks hydroxyl protons via hydrogen bonding. Compare spectra in CDCl₃ for clearer resolution .
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) deshield adjacent protons, shifting signals upfield by 0.2–0.5 ppm .

Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the hydroxyl group and π-π stacking with the quinolinone ring .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition assays (IC₅₀). Derivatives with electron-deficient substituents (e.g., –Cl, –NO₂) show enhanced activity .

Q. What strategies improve the hydrolytic stability of 4-hydroxyquinolinone derivatives under physiological conditions?

Methodological Answer:

  • Steric Shielding : Introduce bulky substituents (e.g., –CF₃, cyclopropyl) at the 5- or 8-positions to block nucleophilic attack on the carbonyl group .
  • Prodrug Design : Mask the hydroxyl group as a phosphate ester, which is enzymatically cleaved in vivo .
  • pH Buffering : Formulate derivatives as salts (e.g., sodium or dicarboxylate salts) to stabilize the enolate form in aqueous media .

Q. How should researchers design biological evaluation studies to assess toxicity and efficacy?

Methodological Answer:

  • Toxicity Screening : Use Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells. Chlorine-containing analogs require extended testing due to potential hepatotoxicity .
  • Pharmacokinetics : Conduct in vivo studies in rodent models to measure plasma half-life (t₁/₂) and bioavailability. LC-MS/MS quantifies parent compounds and metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
Reactant of Route 2
4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one

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